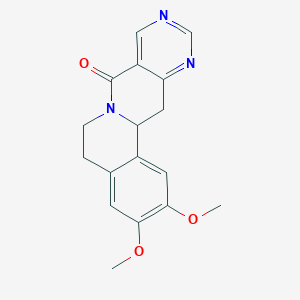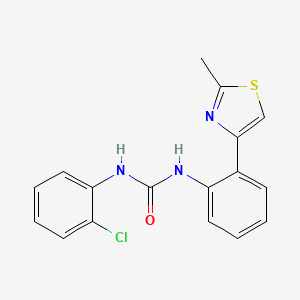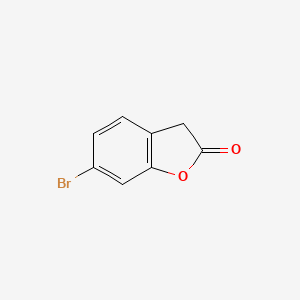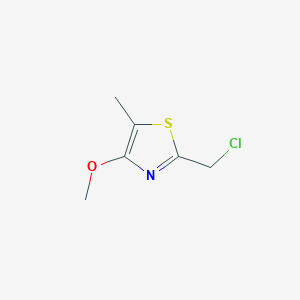
2-(氯甲基)-4-甲氧基-5-甲基-1,3-噻唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A compound’s description often includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .
Synthesis Analysis
This involves understanding the methods used to create the compound. It can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
This involves understanding the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, products, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. Techniques like thermal analysis can be used .科学研究应用
抗肿瘤和抗丝虫病活性
2-(氯甲基)-4-甲氧基-5-甲基-1,3-噻唑衍生物已被探索其潜在的抗肿瘤和抗丝虫病特性。从 2-氨基-4-(氯甲基)噻唑开始合成 2,4-二取代噻唑和硒唑,产生了具有显着抗肿瘤活性的化合物。一种化合物对成年犬心丝虫表现出相当大的体内抗丝虫病活性,表明其作为治疗丝虫病感染的治疗剂的潜力(Kumar 等人,1993 年)。
5-脂氧合酶抑制
甲氧基烷基噻唑,包括 2-(氯甲基)-4-甲氧基-5-甲基-1,3-噻唑的衍生物,已被确定为一类新型的选择性 5-脂氧合酶抑制剂,具有抗炎特性。已显示该类化合物通过非氧化还原机制抑制参与炎症反应的酶 5-脂氧合酶,从而将它们与其他 5-脂氧合酶抑制剂区分开来(Falgueyret 等人,1993 年)。
腐蚀抑制
噻唑衍生物已被研究其在酸性环境中对低碳钢的腐蚀抑制性能。对这些化合物(包括 2-(氯甲基)-4-甲氧基-5-甲基-1,3-噻唑衍生物)有效性的研究表明,在保护低碳钢免受腐蚀方面取得了有希望的结果。这是通过这些分子在钢表面吸附形成保护层来实现的,该保护层显着降低了腐蚀速率(Khaled & Amin,2009 年)。
材料科学
在材料科学中,2-(氯甲基)-4-甲氧基-5-甲基-1,3-噻唑衍生物已用于合成具有在各个领域潜在应用的新型化合物。例如,自组装合成技术已被用于创建含有噻唑单元的新型大环配合物。这些配合物在开发具有独特性能的新材料方面具有潜在应用(Ma & Sun,2004 年)。
作用机制
Target of Action
Similar compounds are known to interact with various proteins and enzymes in the body
Mode of Action
These interactions can lead to changes in the function of the target proteins or enzymes, which can then influence various biological processes .
Biochemical Pathways
Compounds with similar structures have been found to influence various pathways, such as those involved in inflammation and pain sensation
Pharmacokinetics
A study on a similar compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-ch2cl), showed that it had a tmax of 289±11 min, Cmax of 057±002 µg/ml, AUCtotal of 663±10 µg min/ml, Kel of 0018±0002 min-1, and T1/2el of 394±39 min These parameters suggest that 3-CH2Cl has a slower onset of action and longer elimination time from the body compared to acetylsalicylic acid (ASA)
Result of Action
Similar compounds have been found to exhibit various biological activities, such as anti-inflammatory and analgesic effects
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of similar compounds
安全和危害
未来方向
生化分析
Biochemical Properties
The biochemical properties of 2-(Chloromethyl)-4-methoxy-5-methyl-1,3-thiazole are not well-studied. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the chloromethyl, methoxy, and methyl groups, as well as the thiazole ring in the compound .
Cellular Effects
It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-(Chloromethyl)-4-methoxy-5-methyl-1,3-thiazole at different dosages in animal models have not been reported. Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and could also influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and could also influence its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
属性
IUPAC Name |
2-(chloromethyl)-4-methoxy-5-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNOS/c1-4-6(9-2)8-5(3-7)10-4/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWJVPSNWIMKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CCl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2896990.png)
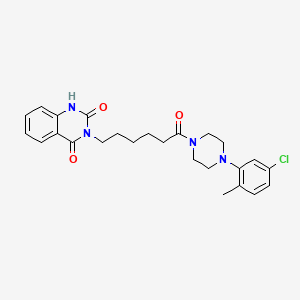
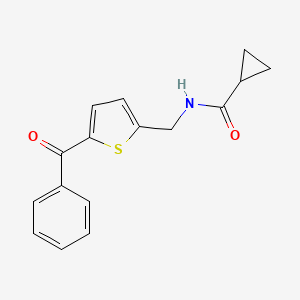
![N-(4-ethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2896996.png)
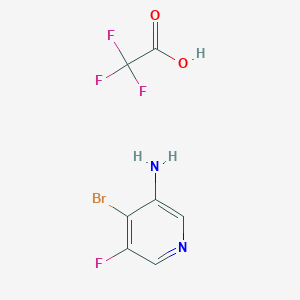
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2896998.png)
![3-[4-amino-3-[(2,4-dichlorophenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2897001.png)
![9-methoxy-4-[1-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2897003.png)
![3-Phenyl-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2897005.png)
